4-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide
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Overview
Description
4-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a piperazine ring, and a carbamothioyl group attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(4-propanoylpiperazin-1-yl)phenylamine through the reaction of 4-nitrophenylpiperazine with propanoyl chloride under basic conditions.
Coupling Reaction: The piperazine derivative is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Thiocarbamoylation: The final step involves the reaction of the intermediate with thiocarbamoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide.
Scientific Research Applications
4-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- 4-methoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
Uniqueness
4-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide is unique due to its specific structural features, such as the propanoyl group on the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H26N4O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H26N4O3S/c1-3-20(27)26-14-12-25(13-15-26)18-8-6-17(7-9-18)23-22(30)24-21(28)16-4-10-19(29-2)11-5-16/h4-11H,3,12-15H2,1-2H3,(H2,23,24,28,30) |
InChI Key |
RDIBZQMGSLYSOJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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